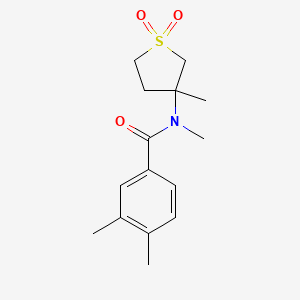![molecular formula C15H16O4 B2390742 6-Phenylspiro[3.3]heptane-2,2-dicarboxylic acid CAS No. 2413376-33-5](/img/structure/B2390742.png)
6-Phenylspiro[3.3]heptane-2,2-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Phenylspiro[3.3]heptane-2,2-dicarboxylic acid is a chemical compound with the CAS Number: 2413376-33-5 . It has a molecular weight of 260.29 and its IUPAC name is 6-phenylspiro[3.3]heptane-2,2-dicarboxylic acid . This compound is widely used in scientific research due to its unique structure, which allows for diverse applications including drug development, material synthesis, and catalysis.
Molecular Structure Analysis
The InChI code for 6-Phenylspiro[3.3]heptane-2,2-dicarboxylic acid is 1S/C15H16O4/c16-12(17)15(13(18)19)8-14(9-15)6-11(7-14)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17)(H,18,19) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
6-Phenylspiro[3.3]heptane-2,2-dicarboxylic acid is a solid .Scientific Research Applications
Metal-Organic Frameworks (MOFs) and Porous Materials
6-Phenylspiro[3.3]heptane-2,2-dicarboxylic acid has been investigated as a non-aromatic terephthalic acid isostere. Its rigid spirocyclic backbone provides significant steric bulk compared to aromatic dicarboxylates. Researchers have explored its use in constructing MOFs and other porous materials. The unique geometry of Fecht’s acid influences pore size, surface area, and interpenetration within these frameworks .
Computational Chemistry and Molecular Modeling
Theoretical studies using computational chemistry techniques have explored the electronic structure, energetics, and reactivity of Fecht’s acid. Density functional theory (DFT) calculations provide valuable insights into its stability, charge distribution, and potential reaction pathways. Such investigations aid in predicting its behavior in various environments.
properties
IUPAC Name |
6-phenylspiro[3.3]heptane-2,2-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c16-12(17)15(13(18)19)8-14(9-15)6-11(7-14)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFGYTDDQKVZMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(C2)(C(=O)O)C(=O)O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenylspiro[3.3]heptane-2,2-dicarboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

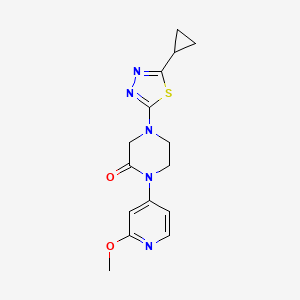
![8-chloro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2390662.png)
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2390665.png)
![2-hydroxy-N-(3-isopropoxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2390666.png)

![(Z)-3-(4-Chloro-3-nitrophenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2390668.png)
![4-[[1-(2-Methoxyethyl)piperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2390670.png)
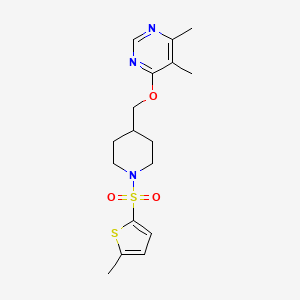
![2-Chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2390674.png)
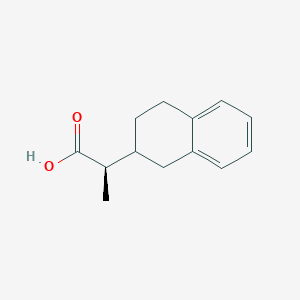
![[4-(1-Azepanyl)butyl]amine dihydrochloride](/img/structure/B2390676.png)
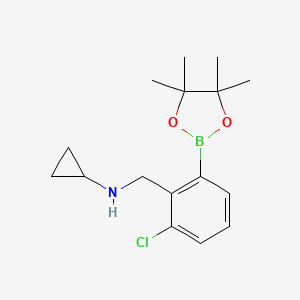
![3-[7-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid](/img/structure/B2390680.png)
